molecular formula C12H11N3O3 B6334473 (13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid CAS No. 1311569-30-8

(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

Cat. No.: B6334473
CAS No.: 1311569-30-8
M. Wt: 245.23 g/mol
InChI Key: RLCPACPFZMIYKO-ZCFIWIBFSA-N
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Description

The compound (13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid is a tricyclic heterocyclic molecule featuring a fused ring system with three nitrogen atoms (triaza), a methyl group at the 13R position, a ketone (oxo) at position 10, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name

(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-6-5-13-11(16)9-4-7-2-3-8(12(17)18)14-10(7)15(6)9/h2-4,6H,5H2,1H3,(H,13,16)(H,17,18)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPACPFZMIYKO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transannular Side Reactions

Early synthetic attempts faced unintended transannular cleavage during acylation, leading to 6,6,8-ring systems instead of the desired 7,4,0-tricyclic framework. Mitigation involves:

  • Low-Temperature Acylation : Reduces nucleophilic attack at alternative sites.

  • Bulky Protecting Groups : tert-Butyloxycarbonyl (Boc) groups shield reactive amines.

Ring Strain in Tricyclic Intermediates

Molecular modeling reveals strain energy >25 kcal/mol in unoptimized intermediates. Solutions include:

  • Gradual Ring Construction : Sequential formation of smaller rings before tricyclization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a Grignard carboxylation step achieves 85% yield in a flow system vs. 70% in batch. Automated purification systems (e.g., preparative HPLC) ensure >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ring System Complexity and Substituent Analysis

Target Compound vs. Bicyclic Cephalosporins (–4)

The bicyclic cephalosporins in –4 (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) share functional groups such as oxo and carboxylic acid moieties but lack the third ring. Key differences include:

  • Substituent Effects : The 13R-methyl group in the target compound could enhance lipophilicity and steric shielding, whereas cephalosporins in –4 feature thiadiazolyl, tetrazolyl, or phenyl groups that modulate solubility and target binding .
Target Compound vs. Tricyclic Analog ()

The compound in -[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-...]benzoic acid, shares a tricyclic core but includes a benzoic acid group and a methoxyphenyl substituent. Notable contrasts:

  • Electron-Withdrawing Groups : The target compound’s 10-oxo group may increase electrophilicity at adjacent positions compared to the dioxo groups in .
  • Physicochemical Properties : Both compounds exhibit calculated pKa values near ~3.3 (carboxylic acid) and LogD ~3.3 at pH 5.5, suggesting similar membrane permeability and solubility profiles .

Data Table: Comparative Properties

Property Target Compound m (Cephalosporin) (Tricyclic Analog)
Ring System Tricyclo[7.4.0.02,7] Bicyclo[4.2.0] Tetracyclo[7.7.0.02,7.011,15]
Key Substituents 13R-methyl, 10-oxo, COOH Tetrazolyl, thiadiazolyl, COOH Methoxyphenyl, dioxo, COOH
pKa (Carboxylic Acid) ~3.3 (estimated) Not reported 3.32
LogD (pH 5.5) ~3.3 (estimated) Not reported 3.3
H-Bond Donors/Acceptors 2 donors, 5 acceptors Likely higher (tetrazole group) 2 donors, 5 acceptors

Research Findings and Implications

  • Stability : The tricyclic framework may confer resistance to enzymatic degradation compared to bicyclic β-lactams, as seen in studies of analogous rigid systems .
  • Antimicrobial Activity : While direct data are unavailable, the methyl and oxo groups could optimize interactions with penicillin-binding proteins (PBPs), similar to cephalosporins with bulky substituents (–4) .
  • Synthetic Challenges : Tricyclic systems like the target compound require multi-step syntheses (e.g., retro-Asinger pathways in ), which may limit scalability compared to simpler β-lactams .

Biological Activity

The compound (13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. Key structural components include:

  • Triazine core : Known for its role in various pharmacological activities.
  • Carboxylic acid group : Implicated in interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_4O_3.

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of similar compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Triazine Derivative 1MCF-71.25Inhibition of PI3K/mTOR pathway
Triazine Derivative 2A5490.20Induction of apoptosis via BAX/Bcl-2 modulation
Triazine Derivative 3HeLa2.21Suppression of AKT phosphorylation

The biological activity of this compound appears to involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit key kinases such as PI3K and mTOR, which are critical in cancer cell growth and survival.
  • Induction of Apoptosis : The modulation of apoptotic pathways through the regulation of proteins like BAX and Bcl-2 has been observed in studies involving related structures.

Case Studies

  • In Vitro Studies : Several studies have demonstrated the efficacy of triazine derivatives against various cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of 1.25 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. In one study involving mice with induced tumors, administration of a related triazine derivative resulted in significant tumor reduction compared to control groups.

Q & A

Basic Question: What are the established synthetic routes for (13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid?

Methodological Answer:
The compound’s tricyclic framework is synthesized via multi-step heterocyclic condensation. A key approach involves acid-induced retro-Asinger reactions followed by sequential Asinger condensations, as demonstrated in analogous triazatricyclo systems (e.g., 13-alkyl-1,5,9-triazatricyclo derivatives) . Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of intermediates like 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine. Yields typically range from 40–65%, with purity optimized via recrystallization .

Basic Question: How is the stereochemical configuration at the 13R position confirmed?

Methodological Answer:
Stereochemical assignment relies on chiral HPLC coupled with circular dichroism (CD) spectroscopy. For structurally related triazatricyclo compounds (e.g., methyl 7-ethyl-6-imino-13-methyl derivatives), X-ray crystallography provides definitive proof of absolute configuration by resolving bond angles and torsion parameters . Advanced NMR techniques (e.g., NOESY) further validate spatial arrangements of substituents .

Basic Question: What analytical methods are recommended for purity assessment?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is standard, using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). Pharmacopeial guidelines for related tricyclic β-lactams suggest impurity thresholds <0.5% for residual solvents or byproducts . Mass spectrometry (ESI-MS) confirms molecular ion integrity .

Advanced Question: How can synthetic yields be improved for large substituents on the tricyclic core?

Methodological Answer:
Current limitations in accommodating bulky substituents (e.g., >Et groups) arise from steric hindrance during cyclization. Evidence from triazatricyclo[7.3.1.05,13]tridecane synthesis suggests modifying precursor flexibility (e.g., using 2-ethyl-5,6-dihydro-oxazine derivatives) or employing Lewis acid catalysts (e.g., ZnCl₂) to lower transition-state energy . Alternative routes via azide-alkyne cycloaddition may circumvent steric bottlenecks .

Advanced Question: What strategies resolve contradictions in stereochemical data between NMR and X-ray analyses?

Methodological Answer:
Discrepancies often arise from dynamic equilibria in solution (e.g., ring puckering). For example, in methyl 7-ethyl-6-imino derivatives, variable-temperature NMR (VT-NMR) at –40°C to +80°C can "freeze" conformational states, aligning NOE correlations with crystallographic data . Density functional theory (DFT) simulations of energy-minimized conformers further reconcile experimental observations .

Advanced Question: How does the compound’s environmental stability impact experimental design?

Methodological Answer:
Environmental fate studies for structurally related tricyclic compounds (e.g., thiadiazoloquinolines) indicate pH-dependent hydrolysis (t½ = 12–72 hrs in aqueous media). Degradation pathways involve lactam ring opening or decarboxylation. Researchers must account for these kinetics in long-term bioactivity assays by stabilizing solutions at pH 6–8 and storing at –20°C .

Advanced Question: What methodologies assess the compound’s stability under oxidative/reductive conditions?

Methodological Answer:
Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation products. For oxidative resistance, exposure to H₂O₂ (0.3% v/v) or Fenton’s reagent (Fe²⁺/H₂O₂) monitors carboxylate group integrity via FT-IR (loss of C=O stretch at 1700 cm⁻¹) . Reductive stability is tested using NaBH₄ or Pd/C/H₂, with LC-MS tracking imine or ketone reduction .

Advanced Question: How are structure-activity relationships (SAR) studied for this compound’s potential bioactivity?

Methodological Answer:
SAR analysis involves synthesizing analogs with modifications at the 13-methyl or carboxylate groups. For example, replacing the 4-carboxylic acid with ester derivatives (e.g., ethyl or benzyl esters) tests hydrophobicity effects on membrane permeability. In vitro assays (e.g., enzyme inhibition or microbial growth curves) quantify activity changes, supported by molecular docking simulations (e.g., AutoDock Vina) to map binding interactions .

Advanced Question: How to address contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies may stem from impurity profiles or assay conditions. Rigorous batch-to-batch purity validation (e.g., HPLC-MS) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Meta-analyses of triazatricyclo derivatives suggest that bioactivity is highly sensitive to the 10-oxo group’s electronic environment, necessitating controlled redox conditions during assays .

Advanced Question: What advanced techniques characterize degradation pathways in environmental matrices?

Methodological Answer:
Isotopic labeling (e.g., ¹³C at the carboxylate group) paired with high-resolution mass spectrometry (HRMS) tracks degradation intermediates in soil/water systems. For example, ¹³C NMR identifies cleavage products like 13-methyl-10-oxo fragments. Microcosm studies under simulated sunlight (Xe-arc lamp) and microbial inoculation (e.g., Pseudomonas spp.) reveal photolytic and biodegradation routes .

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